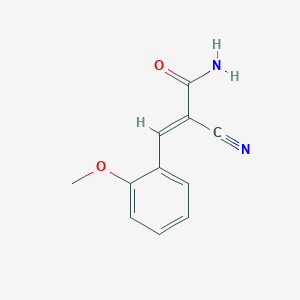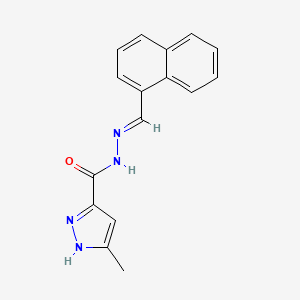![molecular formula C11H18N2O2S B5550359 6-{[(2-thienylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5550359.png)
6-{[(2-thienylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-{[(2-thienylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a synthetic compound that belongs to the class of oxazepine derivatives.
Mecanismo De Acción
The exact mechanism of action of 6-{[(2-thienylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride is not fully understood. However, it is believed to act through the modulation of the GABAergic system in the brain. The compound is known to bind to the benzodiazepine site of the GABA-A receptor, which results in the enhancement of GABA-mediated neurotransmission. This leads to the inhibition of neuronal activity and the reduction of anxiety and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-{[(2-thienylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride have been extensively studied in animal models. The compound has been found to exhibit significant anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and reducing the activity of cyclooxygenase-2 (COX-2) enzyme. It has also been shown to reduce anxiety-like behavior by modulating the GABAergic system in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-{[(2-thienylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride in lab experiments include its high potency and selectivity towards the GABA-A receptor. The compound is also relatively easy to synthesize and can be obtained in high purity. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the research on 6-{[(2-thienylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride. One potential direction is to investigate its potential use in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Another direction is to explore its potential use as an anti-inflammatory and analgesic agent in the treatment of chronic pain conditions. Additionally, the development of new analogs and derivatives of the compound could lead to the discovery of more potent and selective GABA-A receptor modulators.
Métodos De Síntesis
The synthesis of 6-{[(2-thienylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride involves the reaction of 2-thiophenemethylamine with glycidol in the presence of hydrochloric acid. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt form of the compound. The purity and yield of the compound can be improved by using various purification techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
6-{[(2-thienylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory, analgesic, and anxiolytic properties in various animal models. The compound has also been investigated for its potential use in the treatment of neurological disorders such as epilepsy and Parkinson's disease.
Propiedades
IUPAC Name |
6-[(thiophen-2-ylmethylamino)methyl]-1,4-oxazepan-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c14-11(7-12-3-4-15-9-11)8-13-6-10-2-1-5-16-10/h1-2,5,12-14H,3-4,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZMUAWPRUAWIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1)(CNCC2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[(2-Thienylmethyl)amino]methyl}-1,4-oxazepan-6-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-dimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B5550284.png)
![4-(5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B5550294.png)
![(3R*,4S*)-1-[(2'-methoxybiphenyl-3-yl)carbonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5550301.png)
![6-[4-(3-fluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5550307.png)
![methyl 4-{2-[(2-pyrimidinylthio)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5550312.png)
![3-chloro-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5550320.png)
![N-{(3S*,4R*)-4-isopropyl-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5550325.png)
![2,2,4,7-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B5550337.png)
![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5550345.png)
![(4-{[2-(trifluoromethyl)phenyl]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5550349.png)

![ethyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5550366.png)
![(1R*,5R*)-6-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5550373.png)
